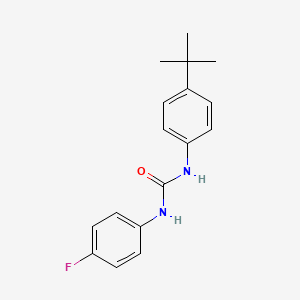

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea is a compound of interest in various chemical and pharmaceutical fields due to its unique structural and chemical properties. Ureas and their derivatives are widely researched for their potential applications in drug development, material science, and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of aniline derivatives with isocyanates or through the use of phosgene substitutes for urea formation. Directed lithiation methods have also been employed to introduce substituents at specific positions on the phenyl rings, enabling the synthesis of a wide range of substituted ureas (Smith, El‐Hiti, & Alshammari, 2013). Additionally, catalyst-free methods in water have been developed for the N-tert-butyloxycarbonylation of amines, showcasing advancements in greener synthesis approaches (Chankeshwara & Chakraborti, 2006).

Molecular Structure Analysis

The molecular structure of N,N′-bis-(4-fluorophenyl)urea and similar compounds has been determined using X-ray diffraction and spectroscopic methods. These studies reveal that the benzene rings can exhibit various degrees of twist relative to each other, influencing the compound's intermolecular interactions and physical properties (Loh et al., 2010).

Chemical Reactions and Properties

Ureas are known to participate in a variety of chemical reactions, including the formation of hydrogen bonds, which significantly affect their reactivity and potential applications. The chemoselective N-tert-butyloxycarbonylation of amines in water demonstrates the versatility of ureas in synthetic chemistry, allowing for the protection of amines without side reactions (Chankeshwara & Chakraborti, 2006).

科学的研究の応用

Chemical Synthesis

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea and related compounds have been explored extensively in the realm of chemical synthesis, demonstrating utility as intermediates in various synthetic processes. The directed lithiation of related urea derivatives, for instance, has been shown to facilitate the production of various substituted products, highlighting the compound's role in expanding synthetic methodologies for constructing complex molecules. Such processes underscore the compound's significance in organic synthesis, providing pathways to achieve high yields of targeted products through selective reactions (Smith, El‐Hiti, & Alshammari, 2013).

Environmental Applications

In agricultural and environmental science, urea-based compounds, including this compound, have found applications as nitrogen fertilizers. The use of urease inhibitors alongside urea fertilizers has been investigated to reduce ammonia volatilization from flooded rice fields, thereby improving nitrogen use efficiency and reducing environmental pollution. These studies illustrate the potential of this compound derivatives in enhancing the sustainability of agricultural practices by mitigating nitrogen losses (Freney et al., 1993).

Medical Imaging

In the field of medical imaging, derivatives of this compound have been synthesized and evaluated for their potential use in positron emission tomography (PET) imaging. The synthesis of 4-[18F]fluorophenyl urea derivatives showcases the application of these compounds in developing radiolabeled probes that can be used for diagnostic purposes, aiding in the visualization and quantification of biological processes in vivo (Olma, Ermert, & Coenen, 2006).

Molecular Devices

Furthermore, the unique structural features of this compound derivatives have been harnessed in the design of molecular devices. For instance, the complexation of such compounds with cyclodextrins has been studied for the development of self-assembling molecular devices, illustrating their potential in nanotechnology and materials science for creating systems with novel optical or electronic properties (Lock et al., 2004).

特性

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-4-8-14(9-5-12)19-16(21)20-15-10-6-13(18)7-11-15/h4-11H,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJAJJSLAJSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)